molecular formula C7H12O4S B11906180 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide

1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide

Cat. No.: B11906180
M. Wt: 192.24 g/mol
InChI Key: FIEAFNJJGNMUIC-UHFFFAOYSA-N
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Description

1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol . This compound is characterized by its unique spiro structure, which includes both oxygen and sulfur atoms. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the acid-catalyzed migration of phenylsulfanyl groups, which can be controlled to yield specific stereoisomers . The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of redox reactions and the alteration of protein conformations .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Similar spiro structure but contains nitrogen instead of sulfur.

    1,8-Dioxa-2-thiaspiro[4.5]decane: Lacks the dioxide functional group.

Uniqueness

1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide is unique due to its combination of oxygen and sulfur atoms in a spiro structure, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

1,8-dioxa-2λ6-thiaspiro[4.5]decane 2,2-dioxide

InChI

InChI=1S/C7H12O4S/c8-12(9)6-3-7(11-12)1-4-10-5-2-7/h1-6H2

InChI Key

FIEAFNJJGNMUIC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CCS(=O)(=O)O2

Origin of Product

United States

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